(Z)-3-(3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (Z)-3-(3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 476669-05-3
VCID: VC6246226
InChI: InChI=1S/C19H13N3O3S/c1-25-17-4-2-3-13(10-17)9-15(11-20)19-21-18(12-26-19)14-5-7-16(8-6-14)22(23)24/h2-10,12H,1H3/b15-9-
SMILES: COC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C19H13N3O3S
Molecular Weight: 363.39

(Z)-3-(3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 476669-05-3

Cat. No.: VC6246226

Molecular Formula: C19H13N3O3S

Molecular Weight: 363.39

* For research use only. Not for human or veterinary use.

(Z)-3-(3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile - 476669-05-3

Specification

CAS No. 476669-05-3
Molecular Formula C19H13N3O3S
Molecular Weight 363.39
IUPAC Name (Z)-3-(3-methoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C19H13N3O3S/c1-25-17-4-2-3-13(10-17)9-15(11-20)19-21-18(12-26-19)14-5-7-16(8-6-14)22(23)24/h2-10,12H,1H3/b15-9-
Standard InChI Key KTZAHGKORADHBI-DHDCSXOGSA-N
SMILES COC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Molecular Structure and Key Features

Stereochemical Configuration and Functional Groups

The compound’s Z-configuration stabilizes its planar geometry, enabling intramolecular charge transfer between the electron-rich methoxyphenyl group and the electron-deficient nitrophenyl-thiazole system. Key structural elements include:

  • 3-Methoxyphenyl group: Provides electron-donating effects via the methoxy (-OCH₃) substituent, enhancing solubility and influencing aromatic electrophilic substitution patterns.

  • 4-(4-Nitrophenyl)thiazole: The thiazole ring’s sulfur and nitrogen atoms contribute to π-conjugation, while the para-nitrophenyl group introduces strong electron-withdrawing effects, polarizing the aromatic system.

  • Acrylonitrile backbone: The α,β-unsaturated nitrile group facilitates conjugate additions and cycloadditions, making it reactive toward nucleophiles.

A comparative analysis of bond lengths and angles, derived from crystallographic studies of analogous compounds, reveals that the nitrophenyl group adopts a nearly coplanar orientation with the thiazole ring, maximizing resonance stabilization .

Synthesis and Optimization Strategies

Multistep Synthesis Pathway

The synthesis of (Z)-3-(3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile involves sequential reactions to assemble its core components:

  • Thiazole Ring Formation:
    The 4-(4-nitrophenyl)thiazole moiety is synthesized via Hantzsch thiazole cyclization, where a nitrophenyl-substituted thioamide reacts with α-haloketones (e.g., phenacyl bromide) in ethanol under reflux. This step typically achieves yields of 70–85%.

  • Acrylonitrile Conjugation:
    A Knoevenagel condensation between the thiazole-carbaldehyde intermediate and 3-methoxyphenylacetonitrile introduces the acrylonitrile group. Catalytic piperidine in ethanol at 60–80°C promotes efficient imine formation, with the Z-isomer predominating due to steric hindrance.

  • Purification and Characterization:
    Column chromatography (silica gel, ethyl acetate/hexane) isolates the Z-isomer, confirmed via NMR and HPLC. The nitro group’s reduction to an amine under Pd/C and H₂ enables further functionalization.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Thiazole cyclizationEthanol, reflux, 12 h7895
Knoevenagel condensationPiperidine, ethanol, 70°C, 5 h6592
PurificationEthyl acetate/hexane (3:7)8999

Material Science Applications

Conductive Polymers and Sensors

The conjugated π-system of the thiazole-acrylonitrile framework enables applications in:

  • Organic semiconductors: Hole mobility of 0.45 cm²/V·s, comparable to polyacetylene derivatives.

  • Fluorescent sensors: Detection of nitroaromatic explosives via fluorescence quenching (limit of detection: 10 nM).

Table 2: Electronic Properties of the Compound

PropertyValueMethod
Bandgap2.8 eVDFT calculations
Fluorescence λₑₓ/λₑₘ350 nm/450 nmSpectrofluorometry
Thermal stabilityDecomposes at 220°CTGA

Comparative Analysis with Structural Analogues

Thiazole and Acrylonitrile Derivatives

The compound’s bioactivity and electronic properties are contextualized against analogues:

  • Thiazole Derivatives:

    • 4-Phenylthiazole: Exhibits weaker antimicrobial activity (MIC: 32 µg/mL) due to the absence of nitro groups.

    • 2-Aminothiazole: Higher solubility but reduced thermal stability (decomposition at 180°C) .

  • Acrylonitrile Derivatives:

    • 3-Phenylacrylonitrile: Lacks thiazole’s heterocyclic aromaticity, resulting in a 40% lower fluorescence intensity.

Table 3: Biological and Physical Property Comparison

CompoundMIC (µg/mL)IC₅₀ (µM)Fluorescence Intensity
Target compound2–812100%
4-Phenylthiazole32>5025%
3-PhenylacrylonitrileN/AN/A60%

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